molecular formula C8H10N2O4S B13631846 1-(3-Nitrophenyl)ethane-1-sulfonamide

1-(3-Nitrophenyl)ethane-1-sulfonamide

Cat. No.: B13631846
M. Wt: 230.24 g/mol
InChI Key: PHQMGIQYENJKQL-UHFFFAOYSA-N
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Description

1-(3-Nitrophenyl)ethane-1-sulfonamide is a chemical compound of significant interest in medicinal chemistry research, particularly in the rational design of novel therapeutic agents. As a sulfonamide derivative, it is part of a well-known class of compounds, or "scaffold," that is prevalent in many approved drugs . Sulfonamides are extensively investigated for their potential in oncology, with recent studies highlighting novel sulfonamide derivatives that have shown potent and selective antiproliferative effects against human lung carcinoma (A549) cell lines . The mechanism of action for such compounds can involve the activation of key metabolic enzymes like pyruvate kinase M2 (PKM2), a recognized target in cancer metabolism, leading to the induction of early apoptosis and cell cycle arrest . Furthermore, the structural features of this compound—comprising a nitrophenyl group linked to a sulfonamide group—make it a valuable building block for synthesizing more complex molecules. Researchers utilize this scaffold to develop new chemical entities for evaluating a range of biological activities, including antimicrobial and anti-inflammatory properties . The compound is provided for research purposes as part of drug discovery campaigns and chemical biology studies. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C8H10N2O4S

Molecular Weight

230.24 g/mol

IUPAC Name

1-(3-nitrophenyl)ethanesulfonamide

InChI

InChI=1S/C8H10N2O4S/c1-6(15(9,13)14)7-3-2-4-8(5-7)10(11)12/h2-6H,1H3,(H2,9,13,14)

InChI Key

PHQMGIQYENJKQL-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)[N+](=O)[O-])S(=O)(=O)N

Origin of Product

United States

Sophisticated Synthetic Methodologies for 1 3 Nitrophenyl Ethane 1 Sulfonamide and Its Derivatives

Retrosynthetic Analysis and Key Disconnections for the Target Structure

A retrosynthetic analysis of 1-(3-nitrophenyl)ethane-1-sulfonamide reveals several key disconnections that form the basis for designing synthetic pathways. The primary disconnection points are the carbon-sulfur (C-S) bond and the sulfur-nitrogen (S-N) bond of the sulfonamide functional group.

Primary Disconnections:

S-N Bond Disconnection: This is the most common and direct approach, involving the reaction of a sulfonyl chloride with an amine. In this case, the disconnection leads to 1-(3-nitrophenyl)ethane-1-sulfonyl chloride and ammonia (B1221849) or an ammonia equivalent. This strategy is widely used for the synthesis of primary sulfonamides. acs.org

C-S Bond Disconnection: This approach involves the formation of the bond between the chiral ethanesulfonyl moiety and the 3-nitrophenyl group. This can be envisioned through a nucleophilic substitution reaction where a sulfur-based nucleophile attacks an electrophilic carbon attached to the nitrophenyl ring, or through a transition metal-catalyzed cross-coupling reaction.

A plausible retrosynthetic pathway is illustrated below:

Retrosynthetic analysis of 1-(3-Nitrophenyl)ethane-1-sulfonamide

Figure 1: Retrosynthetic analysis of 1-(3-nitrophenyl)ethane-1-sulfonamide, highlighting the key S-N and C-S bond disconnections.

This analysis suggests that the synthesis can be approached by either forming the sulfonamide group late in the synthesis from a pre-functionalized chiral carbon center or by constructing the chiral center on a molecule already containing the sulfonamide moiety.

Development and Optimization of Primary Synthetic Pathways

The development of synthetic pathways for 1-(3-nitrophenyl)ethane-1-sulfonamide is centered on the efficient formation of the ethanesulfonamide (B75362) moiety, the introduction of the 3-nitrophenyl group, and the control of stereochemistry at the chiral center.

The formation of the ethanesulfonamide moiety is a critical step in the synthesis. Several methods can be employed, with the choice often depending on the availability of starting materials and the desired scale of the reaction.

One of the most classic and widely used methods for the synthesis of sulfonamides is the reaction of a sulfonyl chloride with an amine. researchgate.net In the context of 1-(3-nitrophenyl)ethane-1-sulfonamide, this would involve the synthesis of 1-(3-nitrophenyl)ethane-1-sulfonyl chloride as a key intermediate. This intermediate can be prepared from the corresponding sulfonic acid or via the oxidation of a thiol.

Recent advancements have focused on developing more sustainable and efficient methods for sulfonamide synthesis. For instance, the use of sulfur dioxide surrogates like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) has gained traction. thieme-connect.com This reagent allows for the construction of sulfonamides from boronic acids and amines under copper-catalyzed conditions, offering a milder alternative to traditional methods. thieme-connect.com Another innovative approach involves the electrochemical synthesis of sulfonamides from thiols and amines, which avoids the use of harsh chemical oxidants. acs.org

Method Precursors Reagents/Conditions Advantages Disadvantages
Classical Method 1-(3-nitrophenyl)ethane-1-sulfonyl chloride, AmmoniaBase (e.g., pyridine (B92270), triethylamine)Well-established, high yieldsRequires preparation of unstable sulfonyl chloride
From Sulfonic Acid 1-(3-nitrophenyl)ethane-1-sulfonic acid, AmineActivating agents (e.g., SOCl₂, PCl₅)Utilizes readily available sulfonic acidsHarsh reaction conditions
DABSO Method 3-nitrophenylboronic acid, Ethylamine, DABSOCopper catalystMild conditions, good functional group toleranceRequires specific catalysts
Electrochemical Synthesis 1-(3-nitrophenyl)ethanethiol, AmmoniaElectrochemical cellEnvironmentally friendly, avoids harsh reagentsRequires specialized equipment

Table 1: Comparison of synthetic routes for the formation of the ethanesulfonamide moiety.

The introduction of the 3-nitrophenyl group can be achieved at different stages of the synthesis. One common strategy is to start with a commercially available 3-nitro-substituted aromatic compound. For example, 3-nitroacetophenone can be a suitable starting material. The ketone can be reduced to the corresponding alcohol, (1-(3-nitrophenyl)ethanol), which can then be converted to a leaving group for subsequent nucleophilic substitution to introduce the sulfur functionality.

Alternatively, the 3-nitrophenyl group can be introduced via a nitration reaction on a precursor molecule. However, this approach can lead to issues with regioselectivity, often producing a mixture of ortho, meta, and para isomers, which would necessitate a challenging purification step. Therefore, using a pre-functionalized starting material is generally preferred for a more controlled and efficient synthesis.

Transition metal-catalyzed cross-coupling reactions also offer a powerful tool for introducing the aryl group. For instance, a Suzuki or Buchwald-Hartwig type coupling could be envisioned to form the C-N or C-S bond, respectively, connecting the ethanesulfonamide part to the 3-nitrophenyl ring.

Controlling the stereochemistry at the benzylic carbon is paramount for the synthesis of enantiomerically pure 1-(3-nitrophenyl)ethane-1-sulfonamide. Several strategies can be employed to achieve this:

Chiral Pool Synthesis: This approach utilizes a readily available chiral starting material. For instance, enantiomerically pure (R)- or (S)-1-(3-nitrophenyl)ethanol could be used as the starting point. nih.gov The stereocenter is thus established early in the synthesis, and subsequent reactions must be carefully chosen to avoid racemization.

Asymmetric Catalysis: The use of chiral catalysts to induce enantioselectivity is a powerful and efficient method. nih.govsemanticscholar.org For example, the asymmetric reduction of 3-nitroacetophenone using a chiral catalyst can provide enantiomerically enriched 1-(3-nitrophenyl)ethanol (B1296107). This alcohol can then be carried forward in the synthesis. Another approach is the catalytic asymmetric synthesis of sulfinamides, which can be precursors to chiral sulfonamides. nih.govnih.gov

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct a stereoselective reaction. drexel.edu After the desired stereochemistry is established, the auxiliary is removed. For example, a chiral amine could be used to form a chiral imine, which is then subjected to a diastereoselective addition of a sulfur nucleophile.

The choice of method will depend on factors such as the desired enantiomeric excess, the scale of the reaction, and the availability and cost of chiral catalysts or starting materials.

Exploration of Alternative and Convergent Synthetic Approaches

One such convergent strategy could employ a sulfonyl-radical-mediated reaction. The generation of a sulfonamidyl radical under mild photoredox conditions can allow for its addition to a suitable acceptor on the 3-nitrophenyl moiety. acs.org

Another alternative approach is the use of multicomponent reactions, which can construct complex molecules in a single step from three or more starting materials. While a specific multicomponent reaction for this target molecule may not be readily available, the development of such a process could significantly streamline the synthesis.

Scale-up Considerations and Process Efficiency in Laboratory Synthesis

Scaling up the synthesis of 1-(3-nitrophenyl)ethane-1-sulfonamide from the laboratory to a larger scale requires careful consideration of several factors to ensure safety, efficiency, and reproducibility. drexel.edusapub.org

Key Considerations for Scale-up:

Reagent Selection: The choice of reagents becomes critical on a larger scale. Highly toxic or hazardous reagents should be avoided if possible. For example, replacing thionyl chloride with a milder sulfonating agent could improve the safety profile of the process.

Reaction Conditions: Reaction parameters such as temperature, pressure, and reaction time need to be carefully optimized. The use of flow chemistry can offer significant advantages for scale-up, providing better control over reaction conditions and improving safety.

Purification Methods: Chromatographic purification, which is common in laboratory-scale synthesis, can be impractical and costly on a larger scale. The development of a synthesis that yields a product that can be purified by crystallization is highly desirable.

Parameter Laboratory Scale Scale-up Considerations
Reagents Wide variety of reagents, including hazardous ones.Focus on safer, less expensive, and readily available reagents.
Solvents Often uses chlorinated solvents.Preference for greener solvents (e.g., ethanol, water) and solvent recycling.
Purification Chromatography is common.Crystallization, distillation, or extraction are preferred.
Temperature Control Easy to manage with standard lab equipment.Requires efficient heat transfer to prevent hot spots and ensure uniform temperature.
Reaction Time Can be long without significant impact.Optimization to reduce cycle times and increase throughput.

Table 2: Comparison of laboratory synthesis and scale-up considerations.

By carefully addressing these considerations, a robust and efficient process for the synthesis of 1-(3-nitrophenyl)ethane-1-sulfonamide can be developed, enabling the production of this valuable compound in larger quantities.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 3 Nitrophenyl Ethane 1 Sulfonamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-resolution NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

The ¹H (proton) NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the number of neighboring protons (spin-spin splitting). For 1-(3-Nitrophenyl)ethane-1-sulfonamide, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methine proton (CH), the methyl protons (CH₃), and the sulfonamide protons (NH₂).

The aromatic region would likely display complex multiplets between δ 7.5 and 8.5 ppm, typical for a substituted nitrophenyl group. nih.gov The proton ortho to the nitro group is expected to be the most downfield due to the group's strong electron-withdrawing nature. The methine proton, being adjacent to both the phenyl ring and the electron-withdrawing sulfonamide group, would likely appear as a quartet downfield. The methyl group protons would resonate upfield as a doublet, split by the adjacent methine proton. The two protons of the primary sulfonamide group (-SO₂NH₂) are expected to appear as a singlet, with a chemical shift that can vary depending on solvent and concentration. rsc.org

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The molecule possesses eight carbon atoms, and eight distinct signals are expected in the proton-decoupled ¹³C NMR spectrum. The aromatic carbons would appear in the typical downfield region of δ 120-150 ppm, with the carbon bearing the nitro group (C-NO₂) being the most deshielded. The methine carbon (C-S) would be found in the aliphatic region, shifted downfield by the adjacent sulfur and aromatic ring. The methyl carbon would give a signal in the upfield aliphatic region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-(3-Nitrophenyl)ethane-1-sulfonamide Predicted data based on typical values for analogous functional groups and compounds.

Atom Predicted ¹H Shift (ppm) Predicted Multiplicity Predicted ¹³C Shift (ppm)
CH₃~1.7Doublet (d)~15
CH~4.8Quartet (q)~60
SO₂NH₂~5.0 - 7.0Singlet (s)N/A
Aromatic CH~7.6 - 8.4Multiplets (m)~122 - 135
Aromatic C-CHN/AN/A~140
Aromatic C-NO₂N/AN/A~148

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular skeleton by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For 1-(3-Nitrophenyl)ethane-1-sulfonamide, a key cross-peak would be observed between the methine (CH) quartet and the methyl (CH₃) doublet, confirming the ethyl fragment. Correlations between the aromatic protons would also help assign their positions on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. This technique would definitively link the proton signals to their corresponding carbon signals, for instance, confirming the assignment of the CH proton signal to the CH carbon signal and the CH₃ protons to the CH₃ carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). This is vital for connecting molecular fragments. Key expected correlations include from the methyl protons to the methine carbon, and from the methine proton to the attached aromatic carbon (C-CH).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of their bonding connectivity. This is particularly useful for determining stereochemistry and conformation. Correlations might be observed between the methine proton and the protons on the adjacent aromatic ring, helping to define the molecule's preferred conformation in solution.

Table 2: Expected 2D NMR Correlations for 1-(3-Nitrophenyl)ethane-1-sulfonamide

Technique Correlating Nuclei Expected Key Correlations
COSY ¹H ↔ ¹HCH ↔ CH₃; Aromatic H ↔ Aromatic H
HSQC ¹H ↔ ¹³C (1-bond)CH₃(¹H) ↔ CH₃(¹³C); CH(¹H) ↔ CH(¹³C); Aromatic CH(¹H) ↔ Aromatic CH(¹³C)
HMBC ¹H ↔ ¹³C (2-3 bonds)CH₃(¹H) ↔ CH(¹³C); CH(¹H) ↔ Aromatic C-CH(¹³C)
NOESY ¹H ↔ ¹H (through space)CH(¹H) ↔ ortho-Aromatic H

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are powerful tools for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of 1-(3-Nitrophenyl)ethane-1-sulfonamide would be dominated by absorptions corresponding to its key functional groups. The sulfonamide group (-SO₂NH₂) gives rise to several characteristic bands: strong asymmetric and symmetric stretching vibrations for the S=O bonds, typically found in the regions of 1350-1310 cm⁻¹ and 1160-1140 cm⁻¹, respectively. nih.govresearchgate.net The N-H stretching vibrations of the primary sulfonamide would appear as two bands in the 3400-3200 cm⁻¹ region. researchgate.net The nitro group (-NO₂) would exhibit strong characteristic asymmetric and symmetric stretching bands around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively. researchgate.net Other expected bands include C-H stretches for the aromatic ring (above 3000 cm⁻¹) and the aliphatic ethyl group (below 3000 cm⁻¹), and C=C stretching vibrations for the aromatic ring in the 1600-1450 cm⁻¹ region.

Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information. While strong dipole changes lead to intense IR bands, changes in polarizability result in strong Raman signals. Therefore, the symmetric vibrations of the nitro and sulfonyl groups, as well as the vibrations of the aromatic ring, are expected to be prominent in the Raman spectrum.

Table 3: Characteristic Vibrational Frequencies for 1-(3-Nitrophenyl)ethane-1-sulfonamide

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
Sulfonamide (NH₂)N-H Stretch3400 - 3200 (two bands)Weak
Aromatic C-HC-H Stretch3100 - 3000Strong
Aliphatic C-HC-H Stretch2980 - 2850Strong
Aromatic C=CC=C Stretch1600 - 1450Strong
Nitro (NO₂)Asymmetric Stretch1550 - 1500 (strong)Moderate
Nitro (NO₂)Symmetric Stretch1360 - 1300 (strong)Strong
Sulfonyl (SO₂)Asymmetric Stretch1350 - 1310 (strong)Moderate
Sulfonyl (SO₂)Symmetric Stretch1160 - 1140 (strong)Strong

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Molecular Ion Determination

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight and, consequently, the elemental composition of a compound. nih.gov For 1-(3-Nitrophenyl)ethane-1-sulfonamide, with a molecular formula of C₈H₁₀N₂O₄S, the calculated monoisotopic mass is 230.0361 Da. bldpharm.com HRMS analysis, typically using electrospray ionization (ESI), would be expected to detect the protonated molecule [M+H]⁺ at m/z 231.0439. The high mass accuracy of the instrument (typically <5 ppm) allows for the experimental mass to be matched with the calculated mass, confirming the molecular formula and ruling out other possibilities.

Furthermore, tandem mass spectrometry (MS/MS) experiments can provide structural information through controlled fragmentation of the molecular ion. Characteristic fragmentation pathways for sulfonamides often involve cleavage of the C-S and S-N bonds, which would yield fragments that can be analyzed to further confirm the proposed structure. researchgate.net

X-ray Crystallography for Definitive Solid-State Structure and Conformation

Single-crystal X-ray crystallography provides the most definitive structural information by mapping the electron density of a crystalline solid. This technique can unambiguously determine the molecular structure, including precise bond lengths, bond angles, and torsional angles. nih.gov For 1-(3-Nitrophenyl)ethane-1-sulfonamide, a successful crystallographic analysis would confirm the connectivity of the atoms and reveal the molecule's preferred conformation in the solid state.

The analysis would also provide insight into the intermolecular interactions that govern the crystal packing, such as hydrogen bonding. It is expected that the sulfonamide N-H protons would act as hydrogen bond donors, likely interacting with the oxygen atoms of the sulfonyl or nitro groups of neighboring molecules, forming chains or dimeric structures. mdpi.comresearchgate.net Such interactions are crucial for understanding the solid-state properties of the material. For a chiral sample, X-ray crystallography can also determine the absolute configuration.

Table 4: Expected Information from X-ray Crystallography

Parameter Description
Unit Cell Dimensions The size and shape of the basic repeating unit of the crystal.
Space Group The symmetry elements present in the crystal lattice.
Bond Lengths & Angles Precise measurements of all interatomic distances and angles.
Torsional Angles Defines the conformation of the molecule (e.g., the rotation around the C-S bond).
Intermolecular Interactions Identifies and quantifies hydrogen bonds, π-π stacking, and other non-covalent forces.
Absolute Configuration Determines the R/S configuration at the chiral center (for an enantiopure crystal).

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Purity and Absolute Configuration

The carbon atom attached to the sulfonamide group in 1-(3-Nitrophenyl)ethane-1-sulfonamide is a stereocenter, meaning the molecule is chiral and can exist as two non-superimposable mirror images (enantiomers). Chiroptical techniques, such as Circular Dichroism (CD) spectroscopy, are used to study these chiral molecules.

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. An enantiomerically pure sample of either (R)- or (S)-1-(3-Nitrophenyl)ethane-1-sulfonamide would produce a CD spectrum, while the racemic mixture would be silent. The spectrum provides a unique fingerprint for a specific enantiomer.

The absolute configuration (i.e., whether the enantiomer is R or S) can often be determined by comparing the experimental CD spectrum with a theoretically predicted spectrum. These theoretical spectra are typically calculated using time-dependent density functional theory (TD-DFT) methods. A good match between the experimental and the calculated spectrum for a specific configuration provides strong evidence for the assignment of the absolute configuration of the molecule . This method is a powerful alternative when X-ray crystallography is not feasible.

Advanced Chromatographic and Electrophoretic Techniques for Purity Assessment and Isomer Separation

The comprehensive characterization of 1-(3-Nitrophenyl)ethane-1-sulfonamide necessitates the use of advanced analytical techniques to ascertain its purity and resolve its potential isomers. Given the compound's structure, which includes a chiral center at the ethyl-sulfonamide junction and the possibility of positional isomers (e.g., 2-nitrophenyl and 4-nitrophenyl derivatives), high-resolution separation methods are indispensable.

High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE) are powerful analytical tools frequently employed for the analysis of sulfonamides and related aromatic compounds. nih.govslideshare.net These techniques offer the high efficiency and selectivity required to separate the target compound from impurities, starting materials, byproducts, and isomeric variations.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like sulfonamides. For 1-(3-Nitrophenyl)ethane-1-sulfonamide, both normal-phase and reversed-phase HPLC can be utilized.

Reversed-Phase HPLC (RP-HPLC) is particularly well-suited for separating compounds based on differences in hydrophobicity. A C18 or C8 stationary phase with a polar mobile phase, typically a mixture of water and an organic modifier like acetonitrile (B52724) or methanol, would be effective. The presence of the nitro group and the sulfonamide moiety imparts a degree of polarity to the molecule, and its retention behavior can be modulated by adjusting the mobile phase composition and pH.

Chiral HPLC is essential for the separation of the enantiomers of 1-(3-Nitrophenyl)ethane-1-sulfonamide. The molecule possesses a stereogenic center, meaning it can exist as two non-superimposable mirror images (enantiomers). Chiral stationary phases (CSPs), such as those based on cyclodextrins or polysaccharide derivatives, are employed to achieve enantioselective separation. ntu.edu.sgnih.gov The differential interaction of the enantiomers with the chiral selector in the stationary phase leads to different retention times, allowing for their individual quantification. ntu.edu.sg

Illustrative HPLC Method Parameters for Chiral Separation:

ParameterCondition
ColumnChiral Polysaccharide-based CSP (e.g., Chiralpak AD-H)
Mobile PhaseHexane/Isopropanol (80:20, v/v)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Temperature25 °C

Gas Chromatography (GC)

Gas chromatography is a high-resolution technique suitable for volatile and thermally stable compounds. While sulfonamides can be analyzed by GC, they often require derivatization to increase their volatility and thermal stability, preventing decomposition in the hot injector port. nih.govresearchgate.net Derivatization, for instance through methylation of the sulfonamide nitrogen, can make the molecule more amenable to GC analysis. nih.gov

GC coupled with a mass spectrometer (GC-MS) would be a powerful tool for both separation and identification of impurities. The separation would be based on the boiling points and polarities of the components, while the mass spectrometer would provide structural information for peak identification.

Hypothetical GC Method Parameters for Derivatized Sulfonamide:

ParameterCondition
Column5% Phenyl-methylpolysiloxane (e.g., DB-5)
Injector Temperature250 °C
Oven ProgramInitial 100 °C, ramp to 280 °C at 10 °C/min
Carrier GasHelium
DetectionMass Spectrometry (MS) or Flame Ionization Detector (FID)

Capillary Electrophoresis (CE)

Capillary Electrophoresis has emerged as a powerful technique for the analysis of pharmaceuticals, including sulfonamides, offering high separation efficiency, short analysis times, and low sample and reagent consumption. nih.govresearchgate.netgrupobiomaster.com CE separates molecules based on their charge-to-size ratio in an electric field. nih.gov

Capillary Zone Electrophoresis (CZE) is the most common mode of CE. For 1-(3-Nitrophenyl)ethane-1-sulfonamide, the sulfonamide group's acidic proton allows it to be analyzed in its anionic form at a suitable pH. The separation of positional isomers would be possible due to subtle differences in their electrophoretic mobilities.

Chiral Capillary Electrophoresis can be employed for enantiomeric separation. This is typically achieved by adding a chiral selector, such as a cyclodextrin, to the background electrolyte. nih.gov The formation of transient diastereomeric complexes between the enantiomers and the chiral selector leads to different migration times.

Illustrative CZE Method Parameters for Isomer and Purity Analysis:

ParameterCondition
CapillaryFused Silica (50 µm i.d., 50 cm total length)
Background Electrolyte (BGE)25 mM Sodium Borate Buffer, pH 9.2
Voltage20 kV
DetectionUV at 214 nm
Temperature25 °C

By employing these advanced chromatographic and electrophoretic techniques, a comprehensive purity profile of 1-(3-Nitrophenyl)ethane-1-sulfonamide can be established, ensuring the separation and quantification of any potential impurities, as well as the resolution of its constituent enantiomers.

Computational and Theoretical Investigations of 1 3 Nitrophenyl Ethane 1 Sulfonamide

Quantum Chemical Calculations for Optimized Geometries and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-(3-Nitrophenyl)ethane-1-sulfonamide. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic structure and predict its geometry.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. nih.gov It provides a good balance between accuracy and computational cost, making it suitable for analyzing molecules of this size. nih.gov For sulfonamides and related compounds, DFT calculations, often using the B3LYP functional with a basis set like 6-311G, are employed to optimize the molecular geometry and calculate various ground-state properties. sci-hub.senih.govbohrium.com

Table 1: Representative Predicted Ground State Properties for a Sulfonamide Structure This table is illustrative, showing typical data obtained from DFT calculations on related sulfonamide compounds.

PropertyCalculated ValueMethod/Basis Set
Total Energy (Hartree)-1125.45B3LYP/6-311G(d,p)
Dipole Moment (Debye)5.8B3LYP/6-311G(d,p)
S-N Bond Length (Å)1.63B3LYP/6-311G(d,p)
O=S=O Bond Angle (°)120.5B3LYP/6-311G(d,p)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular reactivity and kinetic stability. mdpi.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com For nitrophenyl derivatives, both the HOMO and LUMO are often located on the fullerene cage, but substitutions can alter their energy levels. rhhz.net In compounds like 1-(3-nitro-phenyl)-5-phenyl-penta-2,4-dien-1-one, computational studies show the distribution and energy levels of these orbitals. researchgate.net DFT calculations can visualize the electron density distribution of the HOMO and LUMO, revealing the regions of the molecule most involved in electron donation and acceptance, respectively.

Table 2: Illustrative Frontier Orbital Energies for a Nitrophenyl Sulfonamide Analog This table presents typical values derived from DFT calculations for compounds with similar functional groups.

OrbitalEnergy (eV)Method/Basis Set
HOMO-7.52B3LYP/6-311++G(d,p)
LUMO-2.89B3LYP/6-311++G(d,p)
HOMO-LUMO Gap (ΔE)4.63B3LYP/6-311++G(d,p)

Conformational Analysis and Energy Minima Mapping

Molecules with rotatable single bonds, like 1-(3-Nitrophenyl)ethane-1-sulfonamide, can exist in multiple spatial arrangements called conformations. Conformational analysis aims to identify the most stable conformers (energy minima) and the energy barriers for rotation between them.

Theoretical studies on flexible side chains attached to aromatic rings show that various stable configurations can exist. nih.gov For sulfonamides, two primary conformations are often observed: one where the -NH2 group is staggered relative to the -SO2 group, and another where it is eclipsed. nih.gov The presence of substituents can lead to additional conformers. nih.gov Computational methods can map the potential energy surface by systematically rotating key dihedral angles (torsion angles) and calculating the energy at each step. This process identifies the low-energy conformers and the transition states that separate them, providing a detailed picture of the molecule's flexibility and preferred shapes.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry is a valuable tool for predicting spectroscopic data, which can aid in the structural confirmation of synthesized compounds. nih.gov

Vibrational Frequencies (FT-IR, Raman): DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. sci-hub.se For a related compound, {(4-nitrophenyl)sulfonyl}tryptophan, calculated vibrational modes showed good agreement with experimental data, with the S-N stretching vibration predicted around 847 cm⁻¹ and SO₂ vibrational modes between 1125–1330 cm⁻¹. nih.gov By analyzing the potential energy distribution (PED), each calculated frequency can be assigned to a specific molecular motion, such as stretching, bending, or torsion. nih.gov

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is another key application. nrel.gov Quantum mechanical calculations, including DFT, are commonly used to compute NMR spectra for candidate structures, which are then compared with experimental results to confirm the correct structure. rsc.orgchemrxiv.org For sulfonamides, theoretical calculations have shown good correlation with experimental chemical shifts, although discrepancies can arise due to solvent effects and environmental factors not fully captured by gas-phase calculations. nih.gov

Table 3: Representative Predicted Spectroscopic Data for 1-(3-Nitrophenyl)ethane-1-sulfonamide This table is illustrative, showing the type of data generated from computational predictions for analogous molecules.

Spectroscopy TypeParameterPredicted ValueAssignment
¹³C NMRChemical Shift (ppm)148.5Aromatic C-NO₂
¹H NMRChemical Shift (ppm)8.20Aromatic H ortho to NO₂
FT-IRFrequency (cm⁻¹)1345NO₂ Symmetric Stretch
FT-IRFrequency (cm⁻¹)1160SO₂ Asymmetric Stretch

Solvent Effects on Molecular Conformation and Reactivity (Computational Approaches)

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. frontiersin.org Computational models can account for solvent effects in two main ways: implicitly and explicitly.

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent on the solute's conformation and electronic properties. researchgate.net

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. frontiersin.org This is more computationally intensive but allows for the study of specific solute-solvent interactions, such as hydrogen bonding, which can be critical in determining molecular conformation and reactivity. frontiersin.orgresearchgate.net

For sulfonamides, studies have shown that solvent effects can be significant. nih.gov Computational approaches that incorporate these effects are essential for accurately predicting properties in solution and bridging the gap between theoretical gas-phase calculations and experimental results obtained in solution. researchgate.net

Chemical Reactivity and Derivatization Strategies for 1 3 Nitrophenyl Ethane 1 Sulfonamide

Transformations Involving the Sulfonamide Moiety

The sulfonamide group (-SO₂NH₂) is a robust and versatile functional group that can undergo a variety of chemical transformations. These reactions primarily involve the acidic proton on the nitrogen atom and the potential for the sulfonamide to act as a directing group in metalation reactions.

The nitrogen atom of the sulfonamide in 1-(3-Nitrophenyl)ethane-1-sulfonamide possesses an acidic proton, making it amenable to deprotonation by a suitable base, followed by reaction with electrophiles such as alkyl or acyl halides.

N-Alkylation: The N-alkylation of sulfonamides is a common strategy for introducing alkyl groups onto the nitrogen atom. This reaction typically proceeds via an S(_N)2 mechanism, where a base is used to deprotonate the sulfonamide, generating a nucleophilic sulfonamide anion that then attacks the alkylating agent. Common bases used for this purpose include sodium hydride (NaH) and potassium carbonate (K₂CO₃). The choice of solvent is crucial and often involves polar aprotic solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) to ensure the solubility of the reactants and facilitate the reaction.

A general scheme for the N-alkylation of 1-(3-Nitrophenyl)ethane-1-sulfonamide is presented below:

Scheme 1: General N-Alkylation of 1-(3-Nitrophenyl)ethane-1-sulfonamide

While specific studies on the N-alkylation of 1-(3-Nitrophenyl)ethane-1-sulfonamide are not extensively documented in publicly available literature, the reactivity is expected to be influenced by the electron-withdrawing nitro group. This group can increase the acidity of the sulfonamide proton, potentially facilitating its removal. However, strongly electron-withdrawing groups on the aryl ring of sulfonamides have been observed in some catalytic systems to render the sulfonamide less nucleophilic, which can hinder the alkylation reaction. For instance, studies on manganese-catalyzed N-alkylation of aryl sulfonamides with alcohols showed that sulfonamides bearing strongly electron-withdrawing groups like nitro or cyano groups were unreactive under the studied conditions. acs.org

Alkylating Agent (R-X)BaseSolventExpected Product
Methyl iodideK₂CO₃DMFN-Methyl-1-(3-nitrophenyl)ethane-1-sulfonamide
Ethyl bromideNaHTHFN-Ethyl-1-(3-nitrophenyl)ethane-1-sulfonamide
Benzyl (B1604629) chlorideCs₂CO₃Acetonitrile (B52724)N-Benzyl-1-(3-nitrophenyl)ethane-1-sulfonamide
This table presents expected outcomes based on general reactivity principles of sulfonamide N-alkylation.

N-Acylation: Similar to N-alkylation, N-acylation involves the reaction of the sulfonamide with an acylating agent, such as an acyl chloride or anhydride, typically in the presence of a base. This reaction leads to the formation of N-acylsulfonamides, which are important intermediates in organic synthesis and can exhibit a range of biological activities. The use of a base like sodium hydride or an amine base such as pyridine (B92270) or triethylamine (B128534) is common to neutralize the acid generated during the reaction. Bismuth(III) salts have also been reported as effective catalysts for the N-acylation of sulfonamides under solvent or solvent-free conditions. researchgate.net

Scheme 2: General N-Acylation of 1-(3-Nitrophenyl)ethane-1-sulfonamide

The reactivity in N-acylation is also influenced by the electronic properties of the starting sulfonamide. The increased acidity of the N-H proton in 1-(3-Nitrophenyl)ethane-1-sulfonamide should facilitate the initial deprotonation step.

Acylating Agent (RCO-X)BaseCatalystExpected Product
Acetyl chloridePyridine-N-Acetyl-1-(3-nitrophenyl)ethane-1-sulfonamide
Benzoyl chlorideNaH-N-Benzoyl-1-(3-nitrophenyl)ethane-1-sulfonamide
Acetic anhydride-Bi(OTf)₃N-Acetyl-1-(3-nitrophenyl)ethane-1-sulfonamide
This table presents expected outcomes based on general reactivity principles of sulfonamide N-acylation.

The acidic proton of the sulfonamide group can be removed by strong bases, such as organolithium reagents (e.g., n-butyllithium), to form a nitrogen anion. This anion is a potent nucleophile and can participate in various carbon-carbon and carbon-heteroatom bond-forming reactions.

Furthermore, the sulfonamide group is known to be a powerful directed metalation group (DMG). In the context of 1-(3-Nitrophenyl)ethane-1-sulfonamide, this directing effect would primarily influence the phenyl ring, as discussed in section 5.3. However, the chemistry of the initially formed nitrogen anion is also of significant interest. The stability and reactivity of this anion are influenced by the electronic nature of the substituents on the aromatic ring.

The benzylic position of the ethane (B1197151) group, being adjacent to both the phenyl ring and the sulfonyl group, also possesses acidic protons. Deprotonation at this position would generate a carbanion stabilized by the adjacent sulfonyl group and the aromatic ring. The relative acidity of the sulfonamide proton versus the benzylic protons will determine the site of initial deprotonation. Generally, the sulfonamide proton is more acidic and will be removed first. Double deprotonation using a stoichiometric amount of a strong base could lead to the formation of a dianion, with negative charges on both the nitrogen and the benzylic carbon, opening up further avenues for derivatization.

Reactivity of the Phenyl Ring System

The reactivity of the phenyl ring in 1-(3-Nitrophenyl)ethane-1-sulfonamide towards electrophilic aromatic substitution is significantly influenced by the directing and activating/deactivating effects of the existing substituents. Both the nitro group and the ethanesulfonamide (B75362) group are electron-withdrawing and are therefore deactivating towards electrophilic attack. This means that reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation will require harsher conditions (e.g., higher temperatures, stronger catalysts) than for benzene (B151609) itself.

Both the nitro and sulfonamide groups are meta-directing. Therefore, in an electrophilic aromatic substitution reaction, the incoming electrophile would be directed to the positions meta to both existing groups, which are the 4, 6, and 2 positions. However, steric hindrance from the ethanesulfonamide group might disfavor substitution at the 2-position.

Conversely, the sulfonamide group can act as a directed metalation group (DMG). nih.gov Upon N-deprotonation with a strong base like an organolithium reagent, the resulting anion can direct lithiation to the ortho position (the 2-position). This ortho-lithiated species can then be trapped with various electrophiles, providing a powerful method for the regioselective functionalization of the aromatic ring at a position that is not accessible through classical electrophilic aromatic substitution. The presence of the nitro group, however, may complicate this reaction, as organolithium reagents can potentially react with the nitro group itself. Careful selection of the base and reaction conditions would be necessary to achieve selective ortho-metalation.

Electrophilic Aromatic Substitution (Under Deactivating Conditions)

The aromatic ring of 1-(3-nitrophenyl)ethane-1-sulfonamide is subject to the electronic effects of two substituents: the nitro group (-NO₂) at the meta position and the 1-sulfonamidoethyl group [-CH(CH₃)SO₂NH₂] at position 1. Both of these groups are electron-withdrawing and, consequently, deactivate the benzene ring towards electrophilic aromatic substitution (EAS). libretexts.orgquora.comlibretexts.org The deactivation occurs because these groups pull electron density from the π-system of the ring, making it less nucleophilic and therefore less reactive towards electrophiles. quora.commakingmolecules.com

The nitro group is a particularly potent deactivating group, exerting a strong electron-withdrawing effect through both resonance and induction. libretexts.orgmsu.edumasterorganicchemistry.com It directs incoming electrophiles to the meta position relative to itself. Similarly, the sulfonamide moiety is also considered a deactivating, meta-directing group. libretexts.org The combined influence of these two deactivating groups renders the aromatic ring of 1-(3-nitrophenyl)ethane-1-sulfonamide significantly less reactive than benzene, necessitating harsh reaction conditions for electrophilic substitution to occur. makingmolecules.commsu.edu

The directing effects of the substituents determine the regioselectivity of any potential substitution.

The 1-sulfonamidoethyl group directs incoming electrophiles to positions 3 and 5 (meta).

The nitro group at C3 directs incoming electrophiles to positions 1 and 5 (meta).

Given that positions 1 and 3 are already occupied, the only position that is meta to both deactivating groups is C5. The other available positions (C2, C4, C6) are ortho or para to at least one of the deactivating groups, making them highly electron-deficient and unfavorable for electrophilic attack. ijrti.org Therefore, any successful electrophilic aromatic substitution on this compound is expected to yield the 5-substituted product almost exclusively.

Reactions such as nitration or halogenation would require forcing conditions, for example, the use of fuming nitric acid/sulfuric acid at elevated temperatures for nitration, or a strong Lewis acid catalyst and high temperatures for halogenation. msu.edustackexchange.commasterorganicchemistry.com Friedel-Crafts alkylation and acylation reactions are generally unsuccessful on strongly deactivated rings like nitrobenzene (B124822) and would not be expected to proceed with 1-(3-nitrophenyl)ethane-1-sulfonamide. msu.edu

Table 1: Directing Effects of Substituents on Electrophilic Aromatic Substitution
SubstituentPositionElectronic EffectReactivity EffectDirecting Position for EASPredicted Substitution Site
-CH(CH₃)SO₂NH₂1Electron-Withdrawing (Inductive)DeactivatingMeta (3, 5)Position 5
-NO₂3Electron-Withdrawing (Resonance & Inductive)Strongly DeactivatingMeta (1, 5)

Metal-Catalyzed Cross-Coupling Reactions at Activated Positions

While electrophilic substitution is challenging, the structure of 1-(3-nitrophenyl)ethane-1-sulfonamide offers opportunities for modification via metal-catalyzed cross-coupling reactions. These reactions have become essential tools in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nobelprize.orgresearchgate.net The nitro group, although deactivating for EAS, can itself serve as a coupling handle in certain modern cross-coupling reactions.

Historically, the C-NO₂ bond was considered inert in palladium catalysis, but recent advancements have enabled the first palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-couplings of nitroarenes. nih.gov This transformative chemistry involves the challenging oxidative addition of a low-valent palladium complex into the Ar-NO₂ bond, allowing the nitro group to be replaced by various aryl, alkyl, or amino groups. nih.gov This strategy could be applied to 1-(3-nitrophenyl)ethane-1-sulfonamide to replace the nitro group, providing a pathway to a wide array of analogs that are inaccessible through classical methods.

In addition to palladium, nickel catalysts have emerged as powerful alternatives, particularly for the cross-coupling of sulfonamides. nih.govresearchgate.net Nickel-catalyzed C-N cross-coupling reactions have been developed for coupling sulfonamides with (hetero)aryl chlorides, which were previously only achievable with palladium catalysis. nih.govresearchgate.netresearchgate.net While this typically involves the N-H bond of the sulfonamide, related nickel-catalyzed processes could potentially be adapted for transformations at the aromatic ring.

Table 2: Representative Metal-Catalyzed Cross-Coupling Reactions Applicable to 1-(3-Nitrophenyl)ethane-1-sulfonamide
Reaction TypeCatalyst System (Example)Coupling PartnersPotential ProductReference
Suzuki-Miyaura CouplingPalladium ComplexAr-NO₂ + R-B(OH)₂1-(3-R-phenyl)ethane-1-sulfonamide nih.gov
Buchwald-Hartwig AminationPalladium ComplexAr-NO₂ + R₂NH1-(3-(R₂N)-phenyl)ethane-1-sulfonamide nih.gov
N-Arylation of SulfonamideNickel or Copper ComplexR-SO₂NH₂ + Ar-XN-Aryl-1-(3-nitrophenyl)ethane-1-sulfonamide nih.govresearchgate.net

Stereoselective Reactions at the Chiral Center

The carbon atom attached to both the nitrophenyl ring and the sulfonamide group is a stereogenic center. This chiral benzylic position is activated for certain transformations, allowing for stereoselective reactions that can control the three-dimensional architecture of the molecule.

One key strategy involves the deprotonation of the C-H bond at the chiral center to form a benzylic carbanion. This anion is stabilized by the adjacent sulfonyl group and the aromatic ring. Subsequent reaction with various electrophiles can proceed with high diastereoselectivity, influenced by the existing stereochemistry. Related studies on chiral ortho-sulfinyl benzyl carbanions have demonstrated that reactions with aldehydes and other electrophiles can be controlled to produce specific stereoisomers. researchgate.net

Furthermore, the sulfonamide group itself can function as a leaving group in nickel-catalyzed stereoselective coupling reactions. acs.org This allows for the stereospecific replacement of the entire sulfonamide moiety with other functional groups. These reactions can proceed with either net inversion or retention of configuration at the benzylic center, depending on the specific catalyst and reaction conditions employed. This approach provides a powerful method for diversifying the structure around the chiral center while maintaining stereochemical integrity. acs.org The development of catalytic enantioselective methods for synthesizing chiral sulfonamides also highlights the importance and accessibility of stereocontrol in these systems. acs.orgnih.gov

Table 3: Potential Stereoselective Reactions at the Benzylic Chiral Center
Reaction TypeKey Intermediate/ProcessElectrophile/Coupling PartnerPotential OutcomeReference
Diastereoselective AlkylationBenzylic Carbanion FormationAlkyl Halide (R-X)Diastereomerically enriched product researchgate.net
Stereospecific Cross-CouplingOxidative addition of Ni(0) to C-S bondGrignard Reagent (R-MgX)Product with inverted or retained stereochemistry acs.org
Diastereoselective Aldol-type ReactionBenzylic Carbanion FormationAldehyde (R-CHO)Diastereomerically enriched β-hydroxy sulfonamide researchgate.net

Synthesis and Characterization of Structurally Modified Analogs for Chemical Property Modulation

The synthesis of structurally modified analogs of 1-(3-nitrophenyl)ethane-1-sulfonamide is crucial for modulating its chemical and physical properties for various applications. Modifications can be targeted at the three main components of the molecule: the nitrophenyl ring, the sulfonamide functional group, and the chiral ethyl linker.

Modification of the Aromatic Ring: The nitro group is a versatile functional handle. It can be readily reduced to an amino group (-NH₂), which dramatically alters the electronic properties of the ring from electron-withdrawing to electron-donating. This new amino group can then be further functionalized (e.g., via acylation, alkylation, or diazotization). Alternatively, as discussed in section 5.3.2, the nitro group can be replaced entirely using metal-catalyzed cross-coupling reactions. nih.gov

Modification of the Sulfonamide Group: The N-H proton of the primary sulfonamide is acidic and can be deprotonated to allow for N-alkylation or N-arylation, producing secondary sulfonamides. ekb.eg This modification can influence solubility, hydrogen bonding capability, and biological activity.

Modification at the Chiral Center: As detailed in section 5.4, stereoselective reactions can introduce new substituents at the benzylic carbon, altering the steric and electronic environment around the chiral center. acs.org

The synthesis of these new analogs requires thorough characterization to confirm their structure and purity. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) spectroscopy, and mass spectrometry (MS). nih.govmdpi.com For example, the successful reduction of the nitro group would be confirmed by the disappearance of its characteristic IR stretching bands and the appearance of N-H stretching bands for the new amine, along with significant upfield shifts in the ¹H NMR signals of the aromatic protons.

Table 4: Examples of Structurally Modified Analogs and Expected Characterization Data
Analog NameStructural ModificationModulated PropertyKey Characterization Signature (Expected)Reference
1-(3-Aminophenyl)ethane-1-sulfonamideReduction of -NO₂ to -NH₂Increased basicity; electron-donating ringAppearance of -NH₂ stretch in IR (~3300-3500 cm⁻¹); upfield shift of aromatic protons in ¹H NMR. nih.govresearchgate.net
N-Methyl-1-(3-nitrophenyl)ethane-1-sulfonamideN-methylation of the sulfonamideLoss of N-H acidity; altered solubilityAppearance of N-CH₃ signal in ¹H NMR (~2.5-3.0 ppm); disappearance of N-H signal. nih.gov
1-(3-Tolyl)ethane-1-sulfonamideReplacement of -NO₂ with -CH₃ via cross-couplingAltered electronics (less deactivating); increased lipophilicityAppearance of aryl-CH₃ signal in ¹H NMR (~2.3 ppm); characteristic aromatic splitting pattern change. nobelprize.orgnih.gov

Mechanistic Investigations and Reaction Kinetics of 1 3 Nitrophenyl Ethane 1 Sulfonamide Transformations

Determination of Reaction Orders and Rate Constants for Key Transformations

A comprehensive understanding of the transformations of 1-(3-Nitrophenyl)ethane-1-sulfonamide would necessitate the determination of reaction orders and rate constants for its key reactions, such as hydrolysis, substitution, or elimination. This would typically involve systematic studies where the concentration of the substrate and relevant reagents are varied, and the reaction progress is monitored over time.

Hypothetical Data Table for a Kinetic Study:

ExperimentInitial [1-(3-Nitrophenyl)ethane-1-sulfonamide] (M)Initial [Reagent] (M)Initial Rate (M/s)
10.10.1Data Not Available
20.20.1Data Not Available
30.10.2Data Not Available

This table illustrates the type of experimental data required to determine reaction orders and calculate rate constants. No such data has been found for 1-(3-Nitrophenyl)ethane-1-sulfonamide.

Elucidation of Reaction Mechanisms Through Kinetic Isotope Effects and Intermediate Trapping

Kinetic isotope effects (KIEs) are a powerful tool for probing reaction mechanisms by observing the effect of isotopic substitution at a specific position on the reaction rate. For instance, comparing the rate of a reaction with a deuterium-labeled substrate to the unlabeled substrate can reveal whether a C-H bond is broken in the rate-determining step. Intermediate trapping experiments, where a reactive intermediate is captured by a trapping agent, can provide direct evidence for the proposed reaction pathway.

No studies employing these techniques for 1-(3-Nitrophenyl)ethane-1-sulfonamide have been identified in the available literature.

Catalytic Approaches to Enhance Reactivity or Selectivity

The synthesis and transformation of sulfonamides can often be enhanced through catalysis. Various catalytic systems, including transition metals and organocatalysts, are employed to improve reaction rates and control selectivity. For example, in the synthesis of related sulfonamides, catalysts are used to facilitate the coupling of sulfonyl chlorides with amines.

While general methods for catalytic sulfonamide synthesis exist, specific applications of these methods to 1-(3-Nitrophenyl)ethane-1-sulfonamide, or catalytic transformations of this compound, are not documented.

pH and Solvent Effects on Reaction Pathways

The stability and reactivity of sulfonamides can be significantly influenced by the pH of the reaction medium. For instance, the hydrolysis of sulfonamides can be subject to acid or base catalysis. The protonation state of the sulfonamide nitrogen is pH-dependent and can affect its nucleophilicity and leaving group ability.

Similarly, the choice of solvent can have a profound impact on reaction rates and mechanisms. Solvent polarity, proticity, and coordinating ability can stabilize or destabilize reactants, transition states, and products to different extents, thereby altering the reaction pathway. Studies on other nitrophenyl compounds have shown significant solvent effects on their solvolysis rates. However, specific data on how pH and solvent influence the reaction pathways of 1-(3-Nitrophenyl)ethane-1-sulfonamide are not available.

Advanced Applications of 1 3 Nitrophenyl Ethane 1 Sulfonamide in Materials Science and Catalysis Non Biomedical Contexts

Utilization as a Synthetic Precursor for Non-Pharmaceutical Materials

The molecular architecture of 1-(3-Nitrophenyl)ethane-1-sulfonamide makes it a valuable precursor for the synthesis of more complex, non-pharmaceutical materials. The presence of the nitro group offers a reactive handle for a variety of chemical transformations. For instance, the reduction of the nitro group to an amine would yield a bifunctional molecule with both an amino and a sulfonamide group, which can then be used in subsequent polymerization or derivatization reactions.

One potential application lies in the synthesis of novel dyestuffs or pigments. The aromatic nitro group is a well-known chromophore, and its modification or coupling with other aromatic systems can lead to compounds with interesting optical properties.

Furthermore, methods for the synthesis of N-arylsulfonamides from nitroarenes and sodium arylsulfinates have been developed, utilizing iron(II) chloride as a catalyst and sodium bisulfite as a reductant. nih.govorganic-chemistry.org This suggests that the nitro group of 1-(3-Nitrophenyl)ethane-1-sulfonamide could be directly involved in forming new S-N bonds, paving the way for the creation of novel sulfonamide-based materials. nih.govorganic-chemistry.org Another synthetic strategy that highlights the utility of nitro-substituted phenyl groups involves the use of p-nitrophenoxide as a leaving group in the preparation of sulfonamides. nih.gov This indicates the potential for the 3-nitrophenyl group in the target compound to be functionalized or replaced to generate a diverse range of derivatives for materials science applications.

Exploration as a Chiral Ligand or Organocatalyst Component

The field of asymmetric catalysis heavily relies on the development of effective chiral ligands and organocatalysts to control the stereochemical outcome of chemical reactions. Chiral sulfonamides have emerged as a significant class of compounds in this area, finding broad application in a variety of asymmetric transformations. researchtrends.net Although direct studies on 1-(3-Nitrophenyl)ethane-1-sulfonamide as a chiral ligand are not yet prevalent, its structural features suggest significant potential.

The presence of a stereocenter at the ethyl-benzylic position, combined with the coordinating ability of the sulfonamide group, makes it a candidate for development as a chiral ligand for metal-catalyzed reactions. Enantiomerically pure forms of the compound could coordinate with metal centers, creating a chiral environment that can induce enantioselectivity in reactions such as reductions, oxidations, and carbon-carbon bond-forming reactions.

Moreover, the sulfonamide moiety can act as a hydrogen-bond donor, a key feature in many organocatalysts. Chiral primary sulfonamides are important building blocks in organic synthesis and have been utilized in asymmetric aziridination reactions. drexel.edu The application of chiral mono- and bis-sulfonamides has been successful in a range of reactions, including the alkylation of aldehydes, asymmetric transfer hydrogenation of aromatic ketones, and aldol (B89426) reactions. researchtrends.net The potential for N-C axial chirality in sulfonamide derivatives has also been explored in palladium-catalyzed enantioselective syntheses, further expanding the scope of their application in asymmetric catalysis. nih.govnih.gov These examples underscore the latent potential of enantiomerically resolved 1-(3-Nitrophenyl)ethane-1-sulfonamide as a component in the design of novel chiral catalysts.

Catalytic Application AreaRelevant Functional Group(s)Potential Role of 1-(3-Nitrophenyl)ethane-1-sulfonamide
Asymmetric Metal CatalysisSulfonamide, Chiral CenterChiral ligand for enantioselective transformations
OrganocatalysisSulfonamide (H-bond donor)Chiral organocatalyst for asymmetric reactions
Axially Chiral CatalysisSulfonamide, Aromatic RingPrecursor for axially chiral sulfonamide ligands

Integration into Advanced Polymer Architectures

The incorporation of specific functional molecules into polymer chains is a powerful strategy for creating materials with tailored properties. The structural elements of 1-(3-Nitrophenyl)ethane-1-sulfonamide make it an interesting candidate for integration into advanced polymer architectures. The nitro group, in particular, can influence the electronic and optical properties of a polymer.

One approach could involve the polymerization of vinyl-substituted derivatives of 1-(3-Nitrophenyl)ethane-1-sulfonamide. The resulting polymer would feature the sulfonamide moiety as a pendant group, which could impart increased thermal stability or altered solubility characteristics. The synthesis of polymers containing nitrophenyl groups has been shown to yield materials with interesting optical properties, such as photoinduced birefringence and photorefractivity. acs.org

Another possibility is the use of the compound as a chain transfer agent or as a component in the synthesis of hyperbranched polymers. Amphiphilic hyperbranched polymers have been recognized for their high solubility, low viscosity, and multiple functional groups. acs.org The incorporation of the 1-(3-nitrophenyl)ethane-1-sulfonamide unit could lead to hyperbranched polymers with unique recognition or catalytic properties. For example, hyperbranched poly(p-phenylene vinylene) derivatives containing nitro substituents have been synthesized and their properties investigated. researchgate.net The presence of the nitro group was found to influence the electronic properties of the resulting polymers. researchgate.net

Development as a Chemical Probe for Specific Reactions or Environments (non-biological sensing)

Due to its specific chemical functionalities, 1-(3-Nitrophenyl)ethane-1-sulfonamide holds potential for development as a chemical probe for the detection and analysis of specific chemical reactions or environments in non-biological contexts. The nitroaromatic group can act as an electrochemical or spectroscopic reporter. For instance, the reduction of the nitro group is an electrochemically detectable process, and its potential can be sensitive to the surrounding chemical environment.

Furthermore, the sulfonamide group can engage in specific hydrogen-bonding interactions, allowing the molecule to selectively bind to certain analytes. This could be exploited in the design of chemosensors. While direct applications of 1-(3-Nitrophenyl)ethane-1-sulfonamide as a chemical probe have not been extensively reported, the principles of molecular recognition and sensing based on its constituent functional groups are well-established. For example, amphiphilic hyperbranched polymers have been developed for the selective and sensitive detection of 4-nitrophenol, demonstrating the utility of the nitrophenol moiety in sensing applications. acs.org

Role in Supramolecular Assembly and Crystal Engineering

The study of intermolecular interactions and their role in directing the formation of ordered solid-state structures is the central theme of crystal engineering and supramolecular chemistry. The 1-(3-Nitrophenyl)ethane-1-sulfonamide molecule possesses multiple functional groups capable of participating in a variety of non-covalent interactions, making it a subject of interest in these fields.

The nitro group also plays a crucial role in directing supramolecular assembly. It can act as a hydrogen-bond acceptor and participate in other weak interactions, such as C-H···O and N-O···π interactions. The position of the nitro group on the phenyl ring has been shown to significantly affect the intermolecular interactions in the crystal structures of N-(4-methoxyphenyl)-nitrobenzenesulfonamides. mdpi.com A study on 3-((3-nitrophenyl)sulfonamido)propanoic acid further illustrates the role of the nitrophenylsulfonamido moiety in forming complex hydrogen-bonded networks. researchgate.net

The interplay of these various interactions, including hydrogen bonds, π-π stacking of the aromatic rings, and other weaker forces, can lead to the formation of complex and interesting three-dimensional supramolecular architectures. Understanding these interactions is crucial for the rational design of new crystalline materials with specific physical and chemical properties.

Intermolecular InteractionParticipating Functional Group(s)Potential Supramolecular Motif
Hydrogen BondingSulfonamide (N-H, S=O), Nitro (N=O)Chains, Dimers, Sheets
π-π StackingPhenyl RingOffset or face-to-face stacking
C-H···O InteractionsC-H bonds, S=O and N=O groupsExtended networks
N-O···π InteractionsNitro group, Phenyl RingDirectional packing

Future Perspectives and Emerging Research Avenues for 1 3 Nitrophenyl Ethane 1 Sulfonamide

Development of Green Chemistry Approaches for Synthesis

The synthesis of sulfonamides has traditionally relied on methods that often involve harsh reagents and organic solvents. mdpi.com The future of synthesizing 1-(3-Nitrophenyl)ethane-1-sulfonamide will undoubtedly be shaped by the principles of green chemistry, aiming to develop more environmentally benign and efficient synthetic routes.

Recent advancements have demonstrated the feasibility of sulfonamide synthesis under greener conditions, such as using water as a solvent or employing solvent-free reaction conditions. mdpi.comsci-hub.se For instance, the use of water and sodium carbonate as an HCl scavenger presents a simple, efficient, and eco-friendly method for producing sulfonamides with high yields and purities. mdpi.com Another promising avenue is mechanochemistry, which utilizes mechanical force to induce chemical reactions, often in the absence of a solvent. A solvent-free mechanochemical approach has been successfully applied to the synthesis of various sulfonamides, offering a cost-effective and environmentally responsible alternative. rsc.org

Table 1: Comparison of Traditional vs. Green Synthesis Approaches for Sulfonamides

FeatureTraditional SynthesisGreen Synthesis Approaches
Solvent Often toxic organic solvents (e.g., dichloromethane) mdpi.comWater, ethanol, glycerol, or solvent-free conditions sci-hub.seresearchgate.net
Catalyst Often stoichiometric reagentsReusable catalysts (e.g., ZnO nanoparticles), biocatalysts ekb.eg
Reaction Conditions Often harsh (e.g., high temperatures, strong acids/bases)Mild conditions (e.g., room temperature) sci-hub.se
Workup/Purification Often involves multi-step extractions and chromatographySimple filtration, minimal waste generation mdpi.comrsc.org
Atom Economy Can be low due to byproductsGenerally higher

Exploration of Novel Reactivity and Transformation Pathways

The chemical structure of 1-(3-Nitrophenyl)ethane-1-sulfonamide, featuring both a nitro group and a sulfonamide moiety, offers a fertile ground for exploring novel chemical reactions and transformations. The nitroaromatic group is known for its susceptibility to reduction, which can lead to a variety of nitrogen-containing functional groups, such as amines, hydroxylamines, and azo compounds. arizona.edu The selective reduction of the nitro group in the presence of the sulfonamide would open up pathways to a new class of amino-sulfonamide derivatives with potentially interesting biological and material properties.

Conversely, the sulfonamide group itself can be a site for further functionalization. The hydrogen on the sulfonamide nitrogen can be substituted, allowing for the introduction of a wide array of molecular fragments. This N-functionalization is a common strategy in medicinal chemistry to modulate the properties of sulfonamide-containing drugs.

The interplay between the electron-withdrawing nitro group and the sulfonamide moiety could also lead to unique reactivity of the aromatic ring, potentially facilitating nucleophilic aromatic substitution reactions. Investigating the regioselectivity of such reactions would be a key area of research. Furthermore, the ethanesulfonamide (B75362) portion of the molecule provides a chiral center, opening up avenues for stereoselective synthesis and the study of the properties of individual enantiomers.

Integration into Automated Synthesis Platforms

The increasing demand for the rapid synthesis and screening of large numbers of compounds in drug discovery and materials science has driven the development of automated synthesis platforms. nih.gov These systems can perform multiple reactions in parallel, with precise control over reaction parameters, leading to increased efficiency and reproducibility. cognit.ca

The synthesis of sulfonamide libraries has already been successfully automated using flow-through processes. acs.orgnih.gov Such platforms often employ a "catch and release" protocol where a primary sulfonamide is immobilized on a solid support, alkylated, and then released to yield a library of secondary sulfonamides in high purity. acs.orgnih.govacs.org

Integrating the synthesis of 1-(3-Nitrophenyl)ethane-1-sulfonamide and its derivatives into such automated platforms would enable the high-throughput generation of a diverse library of related compounds. This would be invaluable for structure-activity relationship (SAR) studies in medicinal chemistry or for screening for desired properties in materials science. The ability to rapidly synthesize dozens or even hundreds of compounds would significantly accelerate the discovery process. cognit.ca

Computational Design of Functionalized Derivatives with Tailored Chemical Properties

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research, allowing for the in silico design of molecules with specific, desired properties before their actual synthesis. nih.gov Density Functional Theory (DFT) and other computational methods can be used to predict a wide range of molecular properties, including reactivity, spectroscopic signatures, and binding affinities to biological targets. researchgate.netnih.gov

For 1-(3-Nitrophenyl)ethane-1-sulfonamide, computational studies could be employed to design derivatives with tailored electronic, steric, and lipophilic properties. For example, by systematically varying the substituents on the phenyl ring or the sulfonamide nitrogen, it would be possible to modulate the molecule's reactivity and potential biological activity. Molecular docking studies could be used to predict the binding modes and affinities of these designed derivatives to specific protein targets, guiding the synthesis of the most promising candidates. nih.govresearchgate.net

Semiempirical quantum mechanical methods have also been shown to be effective in predicting the binding affinities of sulfonamide-modified compounds to biological receptors. acs.org The application of these computational approaches to 1-(3-Nitrophenyl)ethane-1-sulfonamide would facilitate a more rational and efficient design of functionalized derivatives, saving significant time and resources in the laboratory.

Table 2: Potential Applications of Computational Design for 1-(3-Nitrophenyl)ethane-1-sulfonamide Derivatives

Computational MethodApplicationPredicted Properties
Density Functional Theory (DFT) Elucidation of electronic structure and reactivityElectron density distribution, orbital energies, reaction pathways researchgate.net
Molecular Docking Prediction of binding to biological targetsBinding affinity, binding conformation, key interactions with amino acid residues nih.gov
Quantitative Structure-Activity Relationship (QSAR) Correlation of chemical structure with biological activityPrediction of the activity of unsynthesized compounds
Molecular Dynamics (MD) Simulations Study of the dynamic behavior of the molecule and its complexesConformational changes, stability of ligand-protein complexes

Potential in Interdisciplinary Chemical Sciences Research

The unique combination of a nitroaromatic group and a sulfonamide moiety in 1-(3-Nitrophenyl)ethane-1-sulfonamide makes it a promising candidate for a wide range of interdisciplinary research applications.

In medicinal chemistry , sulfonamides are a well-established class of therapeutic agents with a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. ekb.egnih.gov The nitro group is also a feature of several bioactive molecules and can act as a pharmacophore or enhance the activity of a compound. nih.gov The exploration of the biological activity of 1-(3-Nitrophenyl)ethane-1-sulfonamide and its derivatives is therefore a highly promising research avenue.

In materials science , nitroaromatic compounds are used in the synthesis of dyes, explosives, and polymers. nih.govresearchgate.net The sulfonamide group can participate in hydrogen bonding and other non-covalent interactions, which are crucial for the self-assembly of molecules into well-defined supramolecular structures. The potential of 1-(3-Nitrophenyl)ethane-1-sulfonamide as a building block for novel functional materials, such as nonlinear optical materials or porous organic frameworks, warrants investigation.

In environmental chemistry , the fate and transformation of nitroaromatic compounds in the environment are of significant concern due to their potential toxicity. arizona.edu Studying the biodegradation and transformation pathways of 1-(3-Nitrophenyl)ethane-1-sulfonamide could provide valuable insights into the environmental behavior of this class of compounds.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(3-Nitrophenyl)ethane-1-sulfonamide, and how can reaction conditions be optimized?

  • Answer : The synthesis typically involves the reaction of 3-nitroaniline with ethanesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) under anhydrous conditions. Key parameters include:

  • Temperature : Maintain 0–5°C during sulfonation to minimize side reactions.
  • Solvent : Use dichloromethane or tetrahydrofuran for improved solubility of intermediates.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol enhances purity .
    • Optimization : Monitor reaction progress via TLC and adjust stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) to maximize yield (>75%).

Q. Which spectroscopic techniques are most effective for characterizing 1-(3-Nitrophenyl)ethane-1-sulfonamide?

  • Answer :

  • NMR : 1^1H NMR (DMSO-d6) identifies aromatic protons (δ 7.5–8.2 ppm) and sulfonamide NH (δ 10.2 ppm). 13^{13}C NMR confirms the nitrophenyl (C-NO2_2 at ~148 ppm) and sulfonamide (SO2_2 at ~55 ppm) groups.
  • Mass Spectrometry : ESI-MS in positive mode detects [M+H]+^+ peaks (theoretical m/z: 245.06).
  • IR : Strong bands at ~1350 cm1^{-1} (S=O asymmetric stretch) and ~1150 cm1^{-1} (S=O symmetric stretch) confirm sulfonamide functionality .

Q. What are the solubility and stability profiles of this compound under different storage conditions?

  • Answer :

  • Solubility : Soluble in polar aprotic solvents (DMSO, DMF), partially soluble in ethanol, and insoluble in water.
  • Stability : Stable at −20°C for >2 years in anhydrous environments. Degrades under prolonged UV exposure or acidic/basic conditions (pH <3 or >10) .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic structure and reactivity of 1-(3-Nitrophenyl)ethane-1-sulfonamide?

  • Answer :

  • Methodology : Use hybrid functionals (e.g., B3LYP) with a 6-311+G(d,p) basis set to calculate:
  • Electrostatic potential maps : Identify electron-deficient nitro groups and nucleophilic sulfonamide regions.
  • Frontier molecular orbitals : Predict sites for electrophilic/nucleophilic attacks (e.g., HOMO localized on sulfonamide, LUMO on nitro group).
  • Validation : Compare computed vibrational spectra (IR) with experimental data to refine accuracy .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced biological activity?

  • Answer :

  • Key Modifications :
  • Nitro group substitution : Replace with electron-withdrawing groups (e.g., -CF3_3) to enhance bacterial enzyme inhibition.
  • Sulfonamide alkylation : Introduce methyl/ethyl groups to improve membrane permeability.
  • Assays : Test derivatives against dihydropteroate synthase (DHPS) using enzyme inhibition assays (IC50_{50} values) and compare with parent compound .

Q. How should researchers resolve contradictions in experimental data (e.g., conflicting biological activity reports)?

  • Answer :

  • Step 1 : Validate purity via HPLC (>98%) and elemental analysis to rule out impurities.
  • Step 2 : Replicate assays under standardized conditions (e.g., fixed pH, temperature).
  • Step 3 : Perform meta-analysis of literature (e.g., PubChem, SciFinder) to identify trends in substituent effects or assay methodologies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.